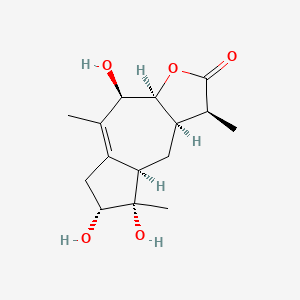![molecular formula C11H14O B14426374 3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one CAS No. 85620-40-2](/img/structure/B14426374.png)
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one is a unique organic compound characterized by its spirocyclic structure. This compound contains a spiro[4.4]nonane core with two methyl groups at positions 3 and 6, and a ketone functional group at position 1. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one involves the visible-light-induced intermolecular dearomative cyclization of furans. This method utilizes a fac-Ir(ppy)3-catalyzed reaction of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes. The reaction proceeds via a 5-exo-dig radical cyclization under visible light, yielding substituted spirolactones in varying yields (19-91%) under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using appropriate industrial equipment.
化学反応の分析
Types of Reactions
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure allows for substitution reactions at the methyl groups or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets and pathways. The compound’s unique geometry and functional groups enable it to participate in specific chemical reactions and biological interactions, making it a valuable tool for studying molecular mechanisms.
類似化合物との比較
Similar Compounds
1,2-Dimethylspiro[4.4]nona-1,3-diene: Similar spirocyclic structure but with different functional groups and positions.
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: Another spirocyclic compound with different substituents and functional groups.
Uniqueness
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one is unique due to its specific spirocyclic structure, the presence of two methyl groups at positions 3 and 6, and a ketone functional group at position 1. These features impart distinct chemical and physical properties, making it valuable for various scientific research applications.
特性
CAS番号 |
85620-40-2 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
2,9-dimethylspiro[4.4]nona-2,8-dien-4-one |
InChI |
InChI=1S/C11H14O/c1-8-6-10(12)11(7-8)5-3-4-9(11)2/h4,6H,3,5,7H2,1-2H3 |
InChIキー |
GVIULSJTSIXYHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2(C1)CCC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


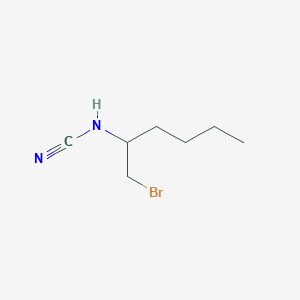
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
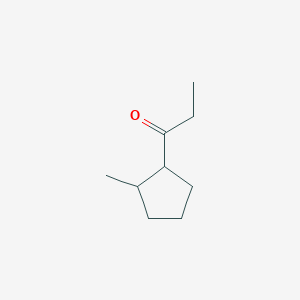
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)
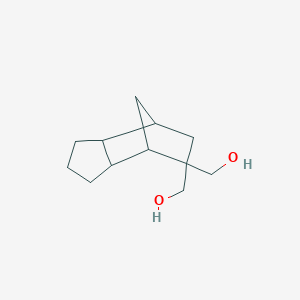
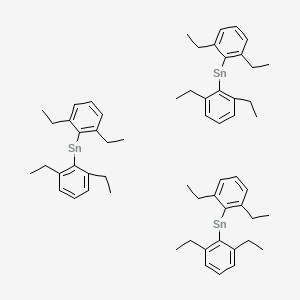

silane](/img/structure/B14426362.png)
![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
